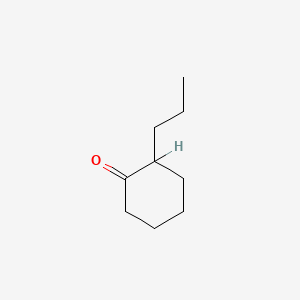

2-Propylcyclohexanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 54015. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-propylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-2-5-8-6-3-4-7-9(8)10/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCJLPZCBZSCVCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20870429 | |

| Record name | Cyclohexanone, 2-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94-65-5 | |

| Record name | 2-Propylcyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanone, 2-propyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-PROPYLCYCLOHEXANONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54015 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanone, 2-propyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanone, 2-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-propylcyclohexanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.138 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Propylcyclohexanone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the chemical and physical properties of 2-propylcyclohexanone. The information is curated for researchers, scientists, and professionals in drug development who require detailed data, experimental protocols, and a clear understanding of the molecule's characteristics. All quantitative data is presented in structured tables for ease of comparison, and detailed methodologies for key experiments are provided.

Core Chemical Properties

This compound, a substituted cyclic ketone, possesses a range of chemical and physical properties that are crucial for its application in synthesis and material science. A summary of these properties is provided below.

| Property | Value | Source |

| Molecular Formula | C9H16O | [1][2] |

| Molecular Weight | 140.22 g/mol | [1][2] |

| CAS Number | 94-65-5 | [1][2] |

| Boiling Point | 198 °C | [1] |

| Density | 0.91 g/cm³ | [1] |

| Flash Point | 69.2 °C | [1] |

| Refractive Index | 1.444 | [1] |

| LogP | 2.54580 | [1] |

| Vapor Pressure | 0.4 ± 0.3 mmHg at 25°C (Predicted) | [1] |

Spectroscopic Data

Spectroscopic analysis is fundamental to the identification and characterization of this compound. The following sections detail the key spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum of this compound in CDCl₃ (400 MHz) shows characteristic signals for the protons on the cyclohexane (B81311) ring and the propyl substituent.[1]

¹³C NMR: The carbon NMR spectrum in CDCl₃ provides signals for each of the nine carbon atoms in the molecule, including the carbonyl carbon and the carbons of the cyclohexane ring and propyl group.[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits a strong absorption band characteristic of the carbonyl (C=O) stretching vibration, typically around 1715 cm⁻¹.[3]

Mass Spectrometry (MS)

Mass spectrometry data provides information on the molecular weight and fragmentation pattern of the molecule. The NIST Mass Spectrometry Data Center provides reference spectra for this compound.[4]

Experimental Protocols

Detailed experimental procedures are essential for the synthesis and analysis of this compound in a laboratory setting.

Synthesis of this compound via Alkylation of Cyclohexanone (B45756)

This protocol describes a common method for the synthesis of this compound through the alkylation of cyclohexanone.

Materials:

-

Cyclohexanone

-

Lithium diisopropylamide (LDA) solution in THF

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve cyclohexanone (1.0 equivalent) in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of LDA (1.05 equivalents) in THF to the cooled cyclohexanone solution via a syringe or dropping funnel, maintaining the temperature below -70 °C. Stir the resulting solution for 1 hour at -78 °C to ensure complete formation of the lithium enolate.

-

Add 1-iodopropane (1.1 equivalents) dropwise to the enolate solution.

-

Allow the reaction mixture to warm slowly to room temperature and stir overnight under a nitrogen atmosphere.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to yield pure this compound.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.

-

¹H NMR Parameters: Use a standard proton experiment with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Parameters: Use a standard carbon experiment with proton decoupling. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy:

-

Sample Preparation: For a neat liquid sample, place a drop of this compound between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Instrumentation: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Data Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a clear spectrum with minimal noise.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or hexane.

-

Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms).

-

GC Method:

-

Injector Temperature: 250 °C

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Safety and Handling

This compound is a combustible liquid and may cause skin and eye irritation.[4] It is important to handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5] Store in a tightly closed container in a cool, dry place away from sources of ignition.[5]

Biological Activity

Currently, there is no significant information in the public domain regarding specific signaling pathways or notable biological activities of this compound. Its primary applications are in the realm of organic synthesis and as a fragrance component.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of this compound, tailored for a scientific audience. The detailed protocols and structured data aim to facilitate its use in research and development.

References

An In-depth Technical Guide to 2-Propylcyclohexanone (CAS 94-65-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Propylcyclohexanone (CAS 94-65-5), a substituted cyclic ketone. It details the compound's chemical and physical properties, provides a thorough experimental protocol for its synthesis via the Stork enamine alkylation method, and includes relevant spectroscopic data for characterization. This document also addresses the current landscape of its known biological activities and proposes a hypothetical signaling pathway for future investigation, acknowledging the limited publicly available research in this area. All quantitative data is presented in clear, structured tables, and key processes are visualized using diagrams to facilitate understanding.

Chemical and Physical Properties

This compound is a combustible liquid characterized by the following properties:

| Property | Value | Source(s) |

| CAS Number | 94-65-5 | [1][2] |

| Molecular Formula | C₉H₁₆O | [1][2] |

| Molecular Weight | 140.22 g/mol | [1] |

| IUPAC Name | 2-propylcyclohexan-1-one | [1] |

| Synonyms | Cyclohexanone (B45756), 2-propyl- | [1] |

| Appearance | Colorless to light yellow/orange clear liquid | |

| Density | 0.91 g/cm³ | |

| Boiling Point | 198 °C | |

| Flash Point | 69.2 °C | |

| Refractive Index | 1.444 | |

| Solubility | Insoluble in water | |

| LogP | 2.54 |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

| Spectroscopy | Key Features |

| ¹H NMR (in CDCl₃) | Signals corresponding to the propyl group and the cyclohexanone ring protons. |

| ¹³C NMR (in CDCl₃) | Resonances for the carbonyl carbon, the propyl chain carbons, and the cyclohexanone ring carbons. |

| IR (liquid film) | Characteristic C=O stretching vibration for the ketone group. |

| Mass Spectrometry | Molecular ion peak and fragmentation pattern consistent with the structure. |

| GC-MS | Retention time and mass spectrum for identification and purity assessment. |

Synthesis of this compound via Stork Enamine Alkylation

The Stork enamine synthesis is a widely used method for the α-alkylation of ketones. This process involves the reaction of a ketone with a secondary amine to form an enamine, which then acts as a nucleophile to attack an alkyl halide. Subsequent hydrolysis yields the α-alkylated ketone.

Reaction Scheme

Experimental Protocol

Materials:

-

Cyclohexanone

-

Pyrrolidine

-

p-Toluenesulfonic acid (catalyst)

-

Toluene (solvent)

-

Propyl iodide

-

Hydrochloric acid (for hydrolysis)

-

Sodium bicarbonate (for neutralization)

-

Anhydrous magnesium sulfate (B86663) (for drying)

-

Diethyl ether (for extraction)

Procedure:

-

Formation of the Enamine:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine cyclohexanone (1.0 eq), pyrrolidine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in toluene.

-

Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.

-

Monitor the reaction until no more water is collected.

-

Cool the reaction mixture to room temperature.

-

-

Alkylation of the Enamine:

-

To the cooled enamine solution, add propyl iodide (1.1 eq) dropwise while stirring.

-

Stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitor by TLC or GC).

-

-

Hydrolysis and Workup:

-

Add an aqueous solution of hydrochloric acid to the reaction mixture and stir vigorously to hydrolyze the iminium salt and remaining enamine.

-

Separate the organic layer and wash it with a saturated solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude this compound by vacuum distillation or column chromatography on silica (B1680970) gel to obtain the final product.

-

Biological Activity and Signaling Pathways

As of the latest literature review, there is a notable absence of published studies specifically detailing the biological activity or the interaction of this compound with cellular signaling pathways. This presents an open area for future research, particularly in the context of drug discovery and development where structurally similar cyclic ketones have shown biological relevance.

Hypothetical Signaling Pathway for Investigation

Given the structural motifs present in this compound, a hypothetical area of investigation could be its potential interaction with pathways involved in inflammation and cellular stress responses. For instance, its effect on the Mitogen-Activated Protein Kinase (MAPK) signaling cascade could be a starting point for research. This is purely speculative and intended to guide future research directions.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources.[1] It is also reported to cause skin and eye irritation.[1] Always refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

This technical guide has provided a detailed overview of this compound, focusing on its chemical properties, a comprehensive synthesis protocol, and spectroscopic data. While the synthesis and characterization of this compound are well-established, its biological activity remains a significant unknown. The proposed hypothetical signaling pathway serves as a potential starting point for researchers in drug development to explore the pharmacological relevance of this and structurally related compounds. Further investigation is warranted to unlock the potential applications of this compound in medicinal chemistry and materials science.

References

An In-depth Technical Guide to 2-Propylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-propylcyclohexanone, including its chemical properties, detailed synthesis protocols, and spectroscopic data. The information is intended for researchers and professionals in the fields of chemistry and drug development.

Chemical Identity and Properties

The correct IUPAC name for the compound is 2-propylcyclohexan-1-one [1]. It is a substituted cyclic ketone with the chemical formula C₉H₁₆O[1][2][3].

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | 2-propylcyclohexan-1-one | [1] |

| CAS Number | 94-65-5 | [1][2][3] |

| Molecular Formula | C₉H₁₆O | [1][2][3] |

| Molecular Weight | 140.22 g/mol | [1][2][4][5] |

| InChI | InChI=1S/C9H16O/c1-2-5-8-6-3-4-7-9(8)10/h8H,2-7H2,1H3 | [1][2][3] |

| InChIKey | OCJLPZCBZSCVCO-UHFFFAOYSA-N | [1][2][3] |

| SMILES | CCCC1CCCCC1=O | [6][7] |

| Boiling Point | 492.69 K (Joback Calculated) | [7] |

| logP oct/wat | 2.546 (Crippen Calculated) | [7] |

Table 2: Spectroscopic Data Summary

| Data Type | Key Peaks/Signals | Source(s) |

| Mass Spec (GC-MS) | m/z: 98 (99.99), 41 (46.60), 55 (35.60), 27 (26.19), 39 (23.39) | [1] |

| ¹H NMR (CDCl₃) | δ (ppm): 2.38, 2.32, 2.27, 2.10, 2.02, 1.86, 1.76, 1.68, 1.63, 1.39, 1.30, 1.185, 0.898 | [6] |

| Kovats RI | 1134, 1136 (Semi-standard non-polar column) | [1] |

Synthesis of this compound

The synthesis of 2-alkylcyclohexanones, including this compound, is a fundamental transformation in organic chemistry. Several methods have been developed, primarily revolving around the alkylation of cyclohexanone (B45756). Over-alkylation to di- and poly-alkylated products is a common challenge that can be mitigated by careful control of reaction conditions to favor the kinetic enolate[8].

The most common approach involves the deprotonation of cyclohexanone to form an enolate, which then acts as a nucleophile to attack an alkyl halide (e.g., propyl iodide or propyl bromide). The choice of base and reaction conditions is critical to control regioselectivity and prevent side reactions.

Experimental Protocol: Enolate Alkylation

-

Enolate Formation: A solution of cyclohexanone in an aprotic solvent (e.g., tetrahydrofuran, THF) is cooled to a low temperature (typically -78 °C). A strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) is added dropwise to generate the lithium enolate. The low temperature favors the formation of the less substituted (kinetic) enolate.

-

Alkylation: Propyl iodide (or another suitable propyl halide) is added to the enolate solution. The reaction mixture is allowed to warm slowly to room temperature.

-

Workup: The reaction is quenched with an aqueous solution (e.g., saturated ammonium (B1175870) chloride). The organic product is extracted with a suitable solvent (e.g., diethyl ether), washed, dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure.

-

Purification: The crude product is purified by distillation or column chromatography to yield pure this compound.

An alternative strategy involves a Dieckmann cyclization followed by alkylation, hydrolysis, and decarboxylation. This multi-step sequence is an efficient method for preparing 2-substituted cyclohexanones from acyclic precursors like 1,7-heptanediol[9].

Experimental Protocol: Dieckmann Cyclization Route [9]

-

Diester Formation: 1,7-heptanediol is first oxidized to the corresponding dicarboxylic acid using a strong oxidizing agent (e.g., Na₂Cr₂O₇ in H₂SO₄). The resulting diacid is then subjected to Fischer esterification (e.g., ethanol, H₂SO₄ catalyst) to produce diethyl heptanedioate.

-

Dieckmann Cyclization: The diethyl heptanedioate is treated with a base, typically sodium ethoxide (NaOEt) in ethanol, to induce an intramolecular condensation, yielding the cyclic β-keto ester, 2-carbethoxycyclohexanone.

-

Alkylation: The β-keto ester is deprotonated again with NaOEt, and the resulting enolate is alkylated with propyl iodide.

-

Hydrolysis and Decarboxylation: The alkylated β-keto ester is heated with an aqueous acid (e.g., H₃O⁺), which hydrolyzes the ester and promotes decarboxylation to afford the final product, this compound.

For applications requiring stereochemical control, enantioselective alkylation can be achieved using chiral auxiliaries. One established method involves the formation of a chiral enamine from cyclohexanone and a chiral amine. The resulting metalloenamine creates a rigid chiral environment, directing the alkylating agent to one face of the enolate, leading to an enantiomeric excess of one stereoisomer.

Experimental Protocol: Enantioselective Alkylation [10]

-

Imine Formation: Cyclohexanone is condensed with a chiral amine (e.g., one derived from isobornylamine or a proline derivative) in a suitable solvent like benzene (B151609) with azeotropic removal of water to form the chiral imine.

-

Metalloenamine Formation and Alkylation: The chiral imine is dissolved in THF and treated with LDA at a low temperature (-20 °C to -78 °C) to form a rigid, lithio-chelated enamine. Propyl halide is then added to the solution.

-

Hydrolysis: The resulting alkylated imine is hydrolyzed without further purification using a two-phase system (e.g., pentane (B18724) and saturated oxalic acid) at room temperature. This releases the chiral this compound and allows for the recovery of the chiral amine auxiliary.

-

Purification: The product is isolated by extraction and purified by distillation or chromatography. The enantiomeric excess (ee) can be determined by chiral chromatography or polarimetry.

Conclusion

2-Propylcyclohexan-1-one is a valuable chemical intermediate whose synthesis can be achieved through several well-established organic chemistry protocols. The choice of method depends on the desired scale, purity requirements, and the need for stereochemical control. The classic enolate alkylation offers a direct route, while methods like the Dieckmann cyclization provide alternatives from acyclic precursors. For advanced applications in pharmaceuticals and fine chemicals, enantioselective methods using chiral enamines provide access to stereochemically pure forms of the molecule. The data and protocols presented in this guide serve as a comprehensive resource for professionals engaged in the synthesis and application of this compound.

References

- 1. Cyclohexanone, 2-propyl- | C9H16O | CID 7199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclohexanone, 2-propyl- [webbook.nist.gov]

- 3. Cyclohexanone, 2-propyl- [webbook.nist.gov]

- 4. This compound | 94-65-5 [chemicalbook.com]

- 5. Cyclohexanone, 2-propyl-, (2S)- | C9H16O | CID 11094716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound(94-65-5) 1H NMR [m.chemicalbook.com]

- 7. Cyclohexanone, 2-propyl- (CAS 94-65-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. benchchem.com [benchchem.com]

- 9. Solved Integrated Problem 21.106 The product of a Dieckmann | Chegg.com [chegg.com]

- 10. eclass.uoa.gr [eclass.uoa.gr]

In-Depth Technical Guide: Physical Properties of 2-Propylcyclohexan-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-propylcyclohexan-1-one, a ketone of interest in various chemical and pharmaceutical research domains. The information is presented to be a valuable resource for laboratory and development work.

Chemical Identity

| Identifier | Value |

| IUPAC Name | 2-propylcyclohexan-1-one |

| Synonyms | 2-Propylcyclohexanone, 2-(n-Propyl)cyclohexanone |

| CAS Number | 94-65-5 |

| Molecular Formula | C₉H₁₆O |

| Molecular Weight | 140.22 g/mol |

| Chemical Structure (SMILES) | CCCC1CCCCC1=O |

Quantitative Physical Properties

The following table summarizes the key physical properties of 2-propylcyclohexan-1-one.

| Property | Value | Notes |

| Boiling Point | 198 °C[1] | At standard atmospheric pressure. |

| Melting Point | 32.57 °C[1] | This is an estimated value. |

| Density | 0.91 g/cm³[1] | At standard temperature and pressure. |

| Refractive Index | 1.444[1] | |

| Flash Point | 69.2 °C[1] | |

| Vapor Pressure | 0.4 ± 0.3 mmHg | At 25 °C; this is a predicted value.[1] |

| LogP (Octanol/Water Partition Coefficient) | 2.54580[1] |

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and identification of 2-propylcyclohexan-1-one.

| Spectroscopy Type | Data Highlights |

| ¹H NMR | Spectrum obtained at 400 MHz in CDCl₃.[1] |

| ¹³C NMR | Spectrum obtained in CDCl₃.[1] |

| Infrared (IR) | Spectrum of the liquid film has been recorded.[1] |

| Mass Spectrometry (MS) | GC-MS data is available.[2] |

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical properties of liquid ketones like 2-propylcyclohexan-1-one.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common method for its determination is distillation.

-

Apparatus : A distillation flask, condenser, receiving flask, thermometer, and a heating source (e.g., heating mantle).

-

Procedure :

-

The liquid sample is placed in the distillation flask along with boiling chips to ensure smooth boiling.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

The liquid is heated, and the temperature is recorded when the vapor condensation on the thermometer is in equilibrium with the vapor entering the condenser. This is indicated by a stable temperature reading during distillation.

-

The atmospheric pressure should be recorded, as boiling point is pressure-dependent.

-

Density Measurement

Density is the mass per unit volume of a substance. For liquids, it is conveniently measured using a pycnometer or a specific gravity bottle.

-

Apparatus : A pycnometer of a known volume, and an analytical balance.

-

Procedure :

-

The empty, clean, and dry pycnometer is weighed.

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The temperature of the liquid should be recorded.

-

The filled pycnometer is weighed again.

-

The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.

-

Refractive Index Measurement

The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when entering the liquid. It is a characteristic property and is temperature and wavelength dependent.

-

Apparatus : An Abbe refractometer.

-

Procedure :

-

A few drops of the liquid sample are placed on the prism of the refractometer.

-

The prism is closed, and the light source is adjusted.

-

The refractometer is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

The refractive index is read from the scale. The temperature at which the measurement is made should be noted.

-

Spectroscopic Analysis

-

Sample Preparation : A small amount of the liquid sample is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition : The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. For ¹H NMR, the spectrum is acquired, and the chemical shifts, splitting patterns, and integrations are analyzed. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to give single lines for each unique carbon atom.

-

Sample Preparation : For a neat liquid sample, a drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Data Acquisition : The salt plates are placed in the sample holder of the IR spectrometer, and the spectrum is recorded. The spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

-

Sample Preparation : The liquid sample is typically diluted in a volatile solvent.

-

Data Acquisition : A small volume of the diluted sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides information about the molecular weight and structure of the compound.

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the physical properties of a liquid organic compound like 2-propylcyclohexan-1-one.

Caption: Logical workflow for the determination of physical properties.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Propylcyclohexanone

This technical guide provides a comprehensive overview of the boiling point and density of 2-propylcyclohexanone, tailored for researchers, scientists, and professionals in drug development. This document collates critical physicochemical data and outlines relevant experimental methodologies.

Physicochemical Data of this compound

This compound, a substituted cyclic ketone, possesses distinct physical properties that are crucial for its handling, application, and synthesis. The following table summarizes key quantitative data for this compound.

| Property | Value | Unit | Source |

| Boiling Point | 198 | °C | [1] |

| 492.69 | K | Joback Calculated Property[2] | |

| Density | 0.91 | g/cm³ | [1] |

| Molecular Formula | C₉H₁₆O | [1][2][3][4] | |

| Molecular Weight | 140.22 | g/mol | [1][2][5] |

| Flash Point | 69.2 | °C | [1] |

| Refractive Index | 1.444 | [1] | |

| CAS Registry Number | 94-65-5 | [1][2][3][4] |

Experimental Protocols

Detailed experimental protocols for determining the specific boiling point and density of this compound are not extensively published. However, standard methodologies for ketones are applicable.

1. Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for determining the boiling point of small quantities of liquid is the capillary method.[6]

-

Apparatus: A melting point apparatus, a small test tube, a capillary tube (sealed at one end), and a thermometer are required.

-

Procedure:

-

A small amount of the this compound sample is placed into the small test tube.

-

The capillary tube is inverted and placed into the test tube containing the sample.[6]

-

The assembly is heated. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a stream of bubbles.[6]

-

Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the liquid begins to enter the capillary tube.[6] This occurs when the vapor pressure of the sample equals the atmospheric pressure.[6]

-

2. Determination of Density

The density of a liquid can be determined using a pycnometer or a digital density meter. The principle involves measuring the mass of a known volume of the liquid at a specific temperature.

-

Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), a balance, and a constant-temperature bath.

-

Procedure:

-

The empty pycnometer is weighed.

-

It is then filled with the this compound sample and placed in a constant-temperature bath until it reaches thermal equilibrium.

-

The pycnometer is removed from the bath, carefully dried, and weighed again.

-

The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

-

3. Qualitative Analysis for Ketone Functional Group (2,4-Dinitrophenylhydrazine Test)

This test is a standard procedure to confirm the presence of a carbonyl group in an aldehyde or ketone.[7][8]

-

Reagent: A solution of 2,4-dinitrophenylhydrazine (B122626) in a suitable solvent (e.g., ethanol (B145695) and phosphoric acid).[9][10]

-

Procedure:

Visualizations

Boiling Point Determination Workflow

Caption: Workflow for Boiling Point Determination.

Qualitative Ketone Identification

Caption: Logic for Ketone Functional Group Test.

Simplified Synthesis Pathway

2-Alkylcyclohexanones can be synthesized through various methods, including the free-radical addition of cyclohexanone (B45756) to alkenes or via a Dieckmann cyclization followed by alkylation.[11][12][13]

Caption: Simplified Free-Radical Synthesis Route.

References

- 1. Page loading... [guidechem.com]

- 2. Cyclohexanone, 2-propyl- (CAS 94-65-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Cyclohexanone, 2-propyl- [webbook.nist.gov]

- 4. Cyclohexanone, 2-propyl- [webbook.nist.gov]

- 5. Cyclohexanone, 2-propyl-, (2S)- | C9H16O | CID 11094716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Video: Boiling Points - Concept [jove.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. byjus.com [byjus.com]

- 9. people.chem.umass.edu [people.chem.umass.edu]

- 10. epa.gov [epa.gov]

- 11. Solved Integrated Problem 21.106 The product of a Dieckmann | Chegg.com [chegg.com]

- 12. Solved The product of a Dieckmann cyclization can undergo | Chegg.com [chegg.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stereoisomers of 2-Propylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Propylcyclohexanone, a substituted cyclic ketone, possesses a chiral center at the C2 position, giving rise to a pair of enantiomers, (R)-2-propylcyclohexanone and (S)-2-propylcyclohexanone. Furthermore, the conformational isomerism of the cyclohexane (B81311) ring leads to diastereomeric relationships between chair conformers. This technical guide provides a comprehensive overview of the stereoisomers of this compound, including their stereochemistry, conformational analysis, and potential routes for their synthesis and separation. While specific experimental data for this compound is limited in the current literature, this guide outlines established methodologies applicable to this class of compounds, supported by data from analogous 2-alkylcyclohexanones. The principles and protocols detailed herein are intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of chiral cyclohexanone (B45756) derivatives for applications in drug discovery and development, where stereochemical purity is of paramount importance.

Introduction to the Stereoisomers of this compound

This compound is a chiral molecule featuring one stereocenter at the carbon atom to which the propyl group is attached. This results in the existence of two non-superimposable mirror images, the (R) and (S) enantiomers. The cyclohexane ring is not planar and predominantly adopts a chair conformation to minimize angular and torsional strain. In this compound, the propyl group can occupy either an axial or an equatorial position. These two chair conformers for each enantiomer are diastereomers of each other and are in equilibrium through a process of ring flipping.

The stereochemistry of this compound is a critical consideration in the context of its potential biological activity. It is a well-established principle in pharmacology that different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[1] Therefore, the ability to synthesize and separate the individual stereoisomers of this compound is essential for any systematic investigation into its therapeutic potential.

Conformational Analysis

The conformational equilibrium of the chair forms of the (R) and (S) enantiomers of this compound is dictated by steric interactions. The propyl group, being a bulky substituent, will preferentially occupy the equatorial position to minimize 1,3-diaxial interactions with the axial hydrogens on the same side of the ring.

Synthesis of Racemic this compound

A common method for the synthesis of 2-alkylcyclohexanones is the alkylation of a pre-formed enolate of cyclohexanone.[2]

Experimental Protocol: Synthesis of Racemic this compound

-

Enolate Formation: To a solution of cyclohexanone (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon) at -78 °C, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq) is added dropwise. The mixture is stirred at this temperature for 1 hour to ensure complete enolate formation.

-

Alkylation: 1-Iodopropane (1.2 eq) is then added to the solution, and the reaction mixture is allowed to warm slowly to room temperature and stirred overnight.

-

Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield racemic this compound.

Separation of Stereoisomers (Chiral Resolution)

The separation of the enantiomers of this compound can be approached through several established methods for chiral resolution.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique that exploits the stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer of a racemic mixture.[3] For a ketone like this compound, this typically involves a two-step process: reduction of the ketone to the corresponding alcohol, followed by enantioselective acylation of one of the alcohol enantiomers.

Experimental Protocol: Enzymatic Kinetic Resolution of 2-Propylcyclohexanol

-

Reduction: Racemic this compound is reduced to racemic 2-propylcyclohexanol using a mild reducing agent such as sodium borohydride (B1222165) in methanol.

-

Enzymatic Acylation: The resulting racemic alcohol is dissolved in an organic solvent (e.g., hexane) with an acyl donor (e.g., vinyl acetate). An immobilized lipase (B570770), such as Novozym 435 (Candida antarctica lipase B), is added, and the mixture is stirred at a controlled temperature.[4]

-

Monitoring and Work-up: The reaction is monitored by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC). When approximately 50% conversion is reached, the enzyme is filtered off.

-

Separation and Recovery: The mixture, now containing one enantiomer of the alcohol and the ester of the other enantiomer, is separated by column chromatography. The ester can then be hydrolyzed back to the alcohol, yielding both enantiopure alcohols, which can be subsequently oxidized back to the corresponding enantiopure ketones.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a direct method for the separation of enantiomers using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the resolution of cyclic ketones.[5]

Experimental Protocol: Chiral HPLC Separation of this compound Enantiomers

-

Column: A chiral stationary phase column, for example, a Daicel Chiralcel OD-H or Chiralpak AD-H.

-

Mobile Phase: A mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol. The exact ratio is optimized to achieve baseline separation.

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detection: UV detection at a wavelength where the ketone chromophore absorbs (e.g., ~280 nm).

-

Sample Preparation: The racemic this compound is dissolved in the mobile phase.

Data Presentation

Due to the limited availability of experimental data for the individual stereoisomers of this compound, the following tables present a combination of known data for the racemic mixture and predicted or analogous data for the pure enantiomers.

Table 1: Physicochemical Properties of this compound Stereoisomers

| Property | Racemic this compound | (R)-2-Propylcyclohexanone (Predicted) | (S)-2-Propylcyclohexanone (Predicted) |

| Molecular Formula | C₉H₁₆O[6] | C₉H₁₆O | C₉H₁₆O |

| Molecular Weight | 140.22 g/mol [6] | 140.22 g/mol | 140.22 g/mol |

| Boiling Point | ~195-197 °C | ~195-197 °C | ~195-197 °C |

| Density | ~0.90 g/mL | ~0.90 g/mL | ~0.90 g/mL |

| Specific Rotation ([α]D) | 0° | > 0° | < 0° |

Table 2: Spectroscopic Data for Racemic this compound

| Technique | Key Signals/Features |

| ¹H NMR (CDCl₃) | Complex multiplets in the regions δ 0.9-2.5 ppm. A characteristic triplet for the terminal methyl group of the propyl chain is expected around δ 0.9 ppm. |

| ¹³C NMR (CDCl₃) | Carbonyl carbon (C=O) signal expected around δ 212 ppm. Signals for the propyl and cyclohexyl carbons in the aliphatic region. |

| IR (neat) | Strong C=O stretching vibration around 1710 cm⁻¹. C-H stretching vibrations around 2850-2960 cm⁻¹. |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 140.[6] |

Biological Activity and Importance in Drug Development

While no specific biological activity has been reported for the stereoisomers of this compound, the cyclohexanone scaffold is present in numerous biologically active molecules. The principle of stereospecificity in drug action is fundamental; enantiomers can have different affinities for their biological targets, leading to variations in efficacy and toxicity.[1] For instance, in a study on bicyclic δ-halo-γ-lactones with a cyclohexane ring, the enantiomers exhibited different levels of antiproliferative activity.[7]

The development of a single enantiomer drug, or "chiral switch," from a previously marketed racemic mixture is a common strategy in the pharmaceutical industry to improve therapeutic outcomes. Therefore, the availability of enantiomerically pure this compound would be a prerequisite for any investigation into its potential pharmacological applications.

Conclusion

The stereoisomers of this compound, arising from a single chiral center and the conformational flexibility of the cyclohexane ring, present a rich stereochemical landscape. Although specific experimental data on the individual enantiomers are scarce, this technical guide has outlined the fundamental principles and established methodologies for their synthesis, separation, and characterization. By leveraging techniques such as enantioselective alkylation, enzymatic kinetic resolution, and chiral chromatography, researchers can access the enantiomerically pure forms of this compound. Such stereochemical control is indispensable for the rigorous evaluation of this compound and its derivatives in the context of drug discovery and development, where the distinct biological activities of individual stereoisomers are a critical determinant of therapeutic success. This guide serves as a valuable resource for scientists embarking on the study of this and related chiral cyclohexanone systems.

References

- 1. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. mdpi.com [mdpi.com]

- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclohexanone, 2-propyl- | C9H16O | CID 7199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Chemoenzymatic Synthesis of Enantiomeric, Bicyclic δ-Halo-γ-lactones with a Cyclohexane Ring, Their Biological Activity and Interaction with Biological Membranes - PMC [pmc.ncbi.nlm.nih.gov]

(S)-2-propylcyclohexanone properties

An In-depth Technical Guide on the Core Properties of (S)-2-propylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-propylcyclohexanone is a chiral cyclic ketone with potential applications in organic synthesis and drug discovery. This technical guide provides a comprehensive overview of its core properties, including its physicochemical and spectroscopic characteristics. An experimental protocol for its enantioselective synthesis is detailed, based on established methodologies for 2-alkylcyclohexanones. Furthermore, this guide summarizes the known biological activities of related cyclohexanone (B45756) derivatives, highlighting potential areas of investigation for (S)-2-propylcyclohexanone. The information is structured to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Physicochemical and Spectroscopic Properties

The properties of (S)-2-propylcyclohexanone are summarized in the tables below. Data for the racemic mixture (2-propylcyclohexanone) are included for comparison where specific data for the (S)-enantiomer is not available.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₆O | [1][2][3] |

| Molecular Weight | 140.22 g/mol | [1][2][3] |

| IUPAC Name | (2S)-2-propylcyclohexan-1-one | [3] |

| CAS Number | 67113-13-7 ((S)-enantiomer), 94-65-5 (racemate) | [2][3] |

| Boiling Point | 198 °C (racemate) | [4] |

| Density | 0.91 g/cm³ (racemate) | [4] |

| Refractive Index | 1.444 (racemate) | [4] |

| Optical Rotation, [α]ᴅ | Data not available |

Table 2: Spectroscopic Data for this compound (Racemic Mixture)

| Spectroscopy Type | Key Features | Source |

| ¹H NMR | Characteristic peaks for the propyl and cyclohexanone protons are observed. | [5] |

| ¹³C NMR | Spectra available, showing characteristic peaks for the carbonyl, propyl, and ring carbons. | [1] |

| Infrared (IR) | Characteristic C=O stretching vibration around 1710 cm⁻¹. | [1][6][7] |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight (m/z = 140.22). | [1][6] |

Experimental Protocols

Enantioselective Synthesis of (S)-2-propylcyclohexanone via Chiral Auxiliary

This protocol is based on the use of a chiral amine to form a chiral imine intermediate, which then directs the stereoselective alkylation.

Materials:

-

Cyclohexanone

-

(S)-(-)-α-Methylbenzylamine

-

Toluene

-

p-Toluenesulfonic acid (catalytic amount)

-

Molecular sieves (4 Å)

-

n-Propyl iodide

-

Lithium diisopropylamide (LDA)

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (1 M)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Formation of the Chiral Imine:

-

In a round-bottom flask equipped with a Dean-Stark apparatus, combine cyclohexanone (1.0 eq), (S)-(-)-α-methylbenzylamine (1.1 eq), a catalytic amount of p-toluenesulfonic acid, and toluene.

-

Add 4 Å molecular sieves to the flask.

-

Heat the mixture to reflux and collect the water in the Dean-Stark trap until no more water is formed.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude chiral imine.

-

-

α-Alkylation:

-

Dissolve the crude chiral imine in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.

-

Slowly add a freshly prepared solution of LDA (1.1 eq) in THF to the imine solution and stir for 2 hours at -78 °C to form the corresponding lithiated enamine.

-

Add n-propyl iodide (1.2 eq) to the reaction mixture and allow it to slowly warm to room temperature overnight.

-

-

Hydrolysis:

-

Quench the reaction by the slow addition of water.

-

Add 1 M hydrochloric acid and stir vigorously for 4-6 hours at room temperature to hydrolyze the imine.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to obtain pure (S)-2-propylcyclohexanone.

-

Biological Activity and Signaling Pathways

Specific studies on the biological activity of (S)-2-propylcyclohexanone are not extensively reported in the current literature. However, the broader class of cyclohexanone derivatives has been investigated for a variety of biological activities.

-

Neuroprotective Effects: Certain α,β-unsaturated carbonyl-based cyclohexanone derivatives have shown potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as the ability to inhibit amyloid-β aggregation, suggesting potential applications in the treatment of Alzheimer's disease.[8]

-

Antimicrobial Activity: Various cyclohexenone derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.[9]

-

Anticancer Activity: Some cyclohexanone-based compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents.[10]

The specific contribution of the (S)-propyl substituent at the 2-position to the biological activity and its interaction with cellular signaling pathways remains an area for future investigation. The development of a reliable enantioselective synthesis, as outlined above, is a critical first step for such studies.

Mandatory Visualizations

Diagram 1: Generalized Synthetic Workflow

The following diagram illustrates the general workflow for the enantioselective synthesis of (S)-2-propylcyclohexanone.

References

- 1. Cyclohexanone, 2-propyl- | C9H16O | CID 7199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclohexanone, 2-propyl- [webbook.nist.gov]

- 3. Cyclohexanone, 2-propyl-, (2S)- | C9H16O | CID 11094716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound(94-65-5) 1H NMR spectrum [chemicalbook.com]

- 6. Cyclohexanone, 2-propyl- [webbook.nist.gov]

- 7. A Comprehensive Analysis of Cyclohexanone IR Spectrum - Shandong Qibo New Energy Co., Ltd. [qiboch.com]

- 8. Biological evaluation of synthetic α,β-unsaturated carbonyl based cyclohexanone derivatives as neuroprotective novel inhibitors of acetylcholinesterase, butyrylcholinesterase and amyloid-β aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. eprints.umsida.ac.id [eprints.umsida.ac.id]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Asymmetric Synthesis of (R)-2-Propylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-propylcyclohexanone is a chiral ketone that serves as a valuable building block in the synthesis of various complex organic molecules and pharmaceuticals. The stereoselective introduction of the propyl group at the C2 position of the cyclohexanone (B45756) ring is a critical step that dictates the stereochemistry of the final product. This technical guide provides a comprehensive overview of the principal synthetic strategies for obtaining (R)-2-propylcyclohexanone with high enantiopurity. The core methodologies discussed include the use of chiral auxiliaries, specifically the SAMP/RAMP hydrazone method, organocatalysis, and biocatalysis. This document details the experimental protocols for these key approaches, presents quantitative data from analogous transformations, and includes visualizations of the synthetic workflows to aid in research and development.

Introduction

The asymmetric synthesis of α-alkylated carbonyl compounds is a cornerstone of modern organic chemistry, enabling the construction of chiral molecules with high precision.[1] (R)-2-propylcyclohexanone, a molecule with a stereocenter at the α-position to the carbonyl group, is of significant interest in medicinal chemistry and materials science. The development of efficient and highly stereoselective methods for its synthesis is therefore a topic of ongoing research. This guide explores three prominent and effective strategies for the enantioselective synthesis of this target molecule.

Chiral Auxiliary-Mediated Synthesis: The SAMP/RAMP Hydrazone Method

The use of chiral auxiliaries is a classic and reliable strategy for asymmetric synthesis. The SAMP/RAMP hydrazone method, developed by Enders, is a powerful tool for the asymmetric α-alkylation of ketones and aldehydes.[2] This method involves the temporary attachment of a chiral auxiliary, (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or its (R)-enantiomer (RAMP), to the achiral ketone. This creates a chiral hydrazone, which then directs the stereoselective alkylation. Subsequent removal of the auxiliary yields the desired enantiomerically enriched product.[3]

Synthetic Pathway

The synthesis of (R)-2-propylcyclohexanone using the SAMP chiral auxiliary follows a three-step sequence:

-

Hydrazone Formation: Cyclohexanone reacts with (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) to form the corresponding chiral hydrazone.

-

Asymmetric Alkylation: The hydrazone is deprotonated with a strong base, typically lithium diisopropylamide (LDA), to form a chiral azaenolate. This intermediate then reacts with an electrophile, in this case, propyl iodide, in a highly diastereoselective manner.[2]

-

Auxiliary Cleavage: The chiral auxiliary is removed from the alkylated hydrazone, typically by ozonolysis, to yield the target (R)-2-propylcyclohexanone and recover the auxiliary.[2]

Quantitative Data

| Method | Chiral Auxiliary | Electrophile | Overall Yield (%) | Enantiomeric Excess (ee %) |

| SAMP Hydrazone | (S)-1-amino-2-(methoxymethyl)pyrrolidine | Methyl Iodide | ~70 | >95 |

Table 1: Typical quantitative data for the asymmetric methylation of cyclohexanone using the SAMP hydrazone method.[1]

Detailed Experimental Protocol

This protocol is adapted from the well-established procedure for the asymmetric methylation of cyclohexanone using the SAMP hydrazone method.[1]

Step 1: Formation of the (S)-Cyclohexanone SAMP Hydrazone

-

To a solution of (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.2 equivalents) in anhydrous toluene (B28343) (5 mL per mmol of cyclohexanone) in a flask equipped with a Dean-Stark apparatus, add cyclohexanone (1.0 equivalent).

-

Reflux the mixture for 2-4 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the crude (S)-cyclohexanone SAMP hydrazone.

Step 2: Asymmetric Propylation

-

In a flame-dried, three-necked flask under an argon atmosphere, prepare a solution of lithium diisopropylamide (LDA) (1.5 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) (4 mL per mmol of hydrazone) and cool to -78 °C.

-

Slowly add a solution of the (S)-cyclohexanone SAMP hydrazone (1.0 equivalent) in anhydrous THF to the LDA solution at -78 °C.

-

Stir the resulting mixture at this temperature for 2-3 hours to ensure complete formation of the azaenolate.

-

Add propyl iodide (1.5 equivalents) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with diethyl ether (3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude propylated hydrazone.

Step 3: Cleavage of the Chiral Auxiliary

-

Dissolve the crude propylated hydrazone in dichloromethane (B109758) (DCM) (10 mL per mmol) and cool to -78 °C.

-

Bubble ozone through the solution until a persistent blue color is observed.

-

Purge the solution with nitrogen or oxygen to remove excess ozone.

-

Add dimethyl sulfide (B99878) (2.0 equivalents) and allow the solution to warm to room temperature.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica (B1680970) gel to afford (R)-2-propylcyclohexanone.

Organocatalytic Asymmetric Synthesis

Organocatalysis has emerged as a powerful and environmentally friendly alternative to metal-based catalysis for asymmetric transformations. Chiral secondary amines, such as proline and its derivatives, can catalyze the asymmetric α-alkylation of ketones through the formation of a chiral enamine intermediate.[4]

General Principles

The organocatalytic α-alkylation of cyclohexanone proceeds via the following steps:

-

Enamine Formation: The chiral amine catalyst reacts with cyclohexanone to form a nucleophilic chiral enamine.

-

Stereoselective Alkylation: The enamine attacks the electrophile (propyl iodide) from a sterically less hindered face, leading to the formation of a new stereocenter.

-

Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the α-alkylated ketone and regenerate the catalyst.

Challenges and Outlook

While highly effective for other asymmetric reactions, the direct asymmetric alkylation of simple ketones like cyclohexanone with unactivated alkyl halides using proline-based catalysts can be challenging and is less commonly reported with high efficiency and enantioselectivity compared to the chiral auxiliary methods.[1] However, the development of more sophisticated chiral amine catalysts and chiral phosphoric acids continues to expand the scope of organocatalytic alkylations. This remains an active area of research with the potential for more atom-economical and environmentally benign syntheses.

Biocatalytic Synthesis

Biocatalysis offers a green and highly selective approach to the synthesis of chiral molecules. For the synthesis of (R)-2-propylcyclohexanone, a biocatalytic strategy would typically involve the asymmetric reduction of a prochiral precursor, 2-propyl-2-cyclohexen-1-one, using either whole-cell biocatalysts like Saccharomyces cerevisiae (baker's yeast) or isolated ketoreductase (KRED) enzymes.[5]

Biocatalytic Reduction Pathway

The enzymatic reduction involves the stereoselective delivery of a hydride from a cofactor (typically NADPH or NADH) to the carbon-carbon double bond of the enone substrate.

Potential and Protocol Considerations

The use of Saccharomyces cerevisiae is particularly attractive due to its low cost, availability, and the fact that it contains a variety of reductases that can act on a broad range of substrates.[5] Recombinant ketoreductases offer the advantage of higher specific activity and the potential for protein engineering to optimize selectivity and reactivity for a specific substrate.[6]

A general protocol for a whole-cell biocatalytic reduction would involve incubating the substrate with a suspension of baker's yeast in a suitable buffer, often with a co-substrate like glucose to ensure cofactor regeneration. The reaction progress would be monitored, and upon completion, the product would be extracted and purified.

Conclusion

This technical guide has outlined three principal methodologies for the asymmetric synthesis of (R)-2-propylcyclohexanone. The SAMP/RAMP hydrazone method stands out as a well-established and highly reliable technique, capable of delivering the target molecule with excellent enantioselectivity. While direct organocatalytic propylation of cyclohexanone remains a developing area, it holds promise for more sustainable synthetic routes. Biocatalysis, through the asymmetric reduction of an enone precursor, represents a green and highly selective alternative. The choice of synthetic route will depend on factors such as the desired scale of the reaction, cost considerations, and the available laboratory infrastructure. The detailed protocols and conceptual frameworks provided herein are intended to serve as a valuable resource for researchers and professionals engaged in the synthesis of this and other chiral molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]

- 3. chemtube3d.com [chemtube3d.com]

- 4. Proline organocatalysis - Wikipedia [en.wikipedia.org]

- 5. Stereoselective reduction of 2-substituted cyclohexanones by Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Efficient anaerobic whole cell stereoselective bioreduction with recombinant Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of 2-Propylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-propylcyclohexanone, a crucial intermediate in various chemical syntheses. Adherence to these guidelines is essential for ensuring a safe laboratory environment and minimizing risks associated with the handling of this chemical.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling.

| Property | Value | Source |

| Molecular Formula | C9H16O | PubChem[1] |

| Molecular Weight | 140.22 g/mol | PubChem[1] |

| Appearance | Colorless to pale yellow liquid | CAMEO Chemicals[2] |

| Odor | Pleasant, mint or Acetone-like | CAMEO Chemicals[2] |

| Boiling Point | 155 °C (311 °F) | Sigma-Aldrich[3] |

| Melting Point | -47 °C (-53 °F) | Sigma-Aldrich[3] |

| Density | 0.947 g/cm3 at 25 °C (77 °F) | Sigma-Aldrich |

| Flash Point | 86 °C (187 °F) | Merck Millipore[4] |

| Autoignition Temperature | 320 °C (608 °F) | Merck Millipore[4] |

| Solubility in Water | 50 to 100 mg/mL at 18°C (64°F) | CAMEO Chemicals[2] |

| Partition Coefficient (log Pow) | 0.86 at 25 °C (77 °F) | Sigma-Aldrich[3] |

| Vapor Pressure | 5.2 mmHg at 25°C (77°F) | CAMEO Chemicals[2] |

| Vapor Density | 3.4 (Air = 1) | CAMEO Chemicals[2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | 3 | H226: Flammable liquid and vapor.[3][5] |

| Acute toxicity, Oral | 4 | H302: Harmful if swallowed.[3][5] |

| Acute toxicity, Dermal | 4 | H312: Harmful in contact with skin.[3][5] |

| Acute toxicity, Inhalation | 4 | H332: Harmful if inhaled.[3][5] |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation.[1][3][5] |

| Serious eye damage/eye irritation | 1 | H318: Causes serious eye damage.[3][5] |

| Specific target organ toxicity - single exposure | 3 | H335: May cause respiratory irritation.[1][3] |

Hazard Pictograms:

-

Flame

-

Corrosion

-

Exclamation Mark

-

Health Hazard

Toxicological Information

Exposure to this compound can have adverse health effects. The available toxicological data is presented below.

| Metric | Value | Species | Test Guideline | Source |

| LD50 Oral | 1,534 mg/kg | Rat | Not Specified | Safety Data Sheet[5] |

| Skin Irritation | Irritating to skin | Rabbit | OECD Test Guideline 404 | Sigma-Aldrich[3] |

| Eye Irritation | Causes serious eye damage | In vitro study | Not Specified | Sigma-Aldrich[3] |

Carcinogenicity: This product is not classified as a carcinogen by IARC, ACGIH, NTP, or EPA.[5]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and prevent accidents.

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[6][7]

-

Avoid contact with skin and eyes.[5] Avoid inhalation of vapor or mist.[5]

-

Keep away from sources of ignition, including heat, sparks, and open flames.[3][5][7] No smoking.[3][5][7]

-

Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[3][5][6][7]

-

Do not eat, drink, or smoke when using this product.[3][5] Wash hands thoroughly after handling.[3][5]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][7]

-

Keep away from heat and sources of ignition.[8]

-

Store away from incompatible materials such as oxidizing agents and plastics.[5][7]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

| Protection Type | Specification |

| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles.[3][5] Use a face shield if splashing is a risk. |

| Skin Protection | Wear chemically resistant gloves (e.g., butyl rubber, nitrile rubber).[3][5] Wear a lab coat, apron, or coveralls to prevent skin contact.[9] |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.[10] For high concentrations, a supplied-air respirator may be necessary.[10] |

| Footwear | Closed-toe shoes are required in laboratory settings.[11] |

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Caption: First aid procedures for this compound exposure.

Fire and Explosion Hazards

This compound is a flammable liquid and vapor.

| Hazard | Information |

| Flammability | Flammable liquid and vapor.[3][5] Vapors are heavier than air and may travel to a source of ignition and flash back.[2][10] |

| Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5] |

| Unsuitable Extinguishing Media | No limitations of extinguishing agents are given. |

| Hazardous Combustion Products | Carbon oxides.[3] |

| Firefighting Procedures | Wear self-contained breathing apparatus for firefighting if necessary.[5] Use water spray to cool unopened containers.[5] |

Accidental Release Measures

In the event of a spill, follow these procedures to mitigate the hazard.

Caption: Workflow for handling a spill of this compound.

Experimental Protocols

While detailed, step-by-step experimental protocols for determining the safety parameters of this compound are proprietary and not publicly available, the methodologies adhere to internationally recognized standards. For instance, skin irritation studies are typically conducted following the OECD Test Guideline 404: Acute Dermal Irritation/Corrosion . This guideline involves the application of the test substance to the skin of an animal (historically, the albino rabbit) and observing for signs of erythema and edema over a set period.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains or waterways.[6] Contaminated packaging should be treated as the product itself.

This technical guide is intended to provide essential safety and handling information. It is not a substitute for a thorough understanding of the Safety Data Sheet (SDS) and proper laboratory safety training. Always consult the most current SDS for this compound before use.

References

- 1. Cyclohexanone, 2-propyl- | C9H16O | CID 7199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CYCLOHEXANONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. louisville.edu [louisville.edu]

- 6. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 94-65-5 Name: this compound [xixisys.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. ehs.princeton.edu [ehs.princeton.edu]

- 10. nj.gov [nj.gov]

- 11. Chapter 19 – Personal Protective Equipment (PPE) [ehs.lbl.gov]

GHS Classification and Toxicological Profile of 2-Propylcyclohexanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Globally Harmonized System (GHS) classification and toxicological profile of 2-Propylcyclohexanone (CAS No. 94-65-5). The information is compiled from various safety data sheets and toxicological databases to support researchers, scientists, and drug development professionals in the safe handling and risk assessment of this compound.

GHS Classification

The GHS classification for this compound presents some variability across different suppliers, particularly concerning its flammability and the severity of eye damage. A consolidated classification is provided below, highlighting the identified hazards.

Signal Word: Danger or Warning[1]

Pictograms:

| Pictogram | Hazard Class |

| Flammable Liquids | |

| Skin Corrosion/Irritation | |

| Serious Eye Damage/Eye Irritation | |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation) | |

| Acute Toxicity (Oral, Dermal, Inhalation) |

Hazard Statements:

-

H226: Flammable liquid and vapor (Category 3) OR H227: Combustible liquid (Category 4).[1]

-

H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.

-

H315: Causes skin irritation (Category 2).[1]

-

H318: Causes serious eye damage (Category 1) OR H319: Causes serious eye irritation (Category 2A).[1]

-

H335: May cause respiratory irritation (Category 3).[1]

Precautionary Statements:

A comprehensive list of precautionary statements includes measures for prevention (P210, P261, P264, P270, P271, P280), response (P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P332+P313, P362+P364), storage (P403+P233, P403+P235, P405), and disposal (P501).

Quantitative Toxicological and Physicochemical Data

The available quantitative data for this compound are summarized in the tables below. Data for ecotoxicity and acute inhalation toxicity are currently unavailable for this compound. For context, data for the parent compound, Cyclohexanone, is provided where available.

Table 1: Acute Toxicity Data

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 1620 mg/kg | |

| LD50 | Mouse | Oral | 1400 mg/kg | [2] |

| LD50 | Rabbit | Dermal | 1 mL/kg | [2] |

| LC50 | Rat | Inhalation | > 6.2 mg/L (4h, vapor, analogous to Cyclohexanone) | [3] |

| LC50 | Mouse | Inhalation | 2375 mg/m³ (for Cyclohexanone) | [2] |

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₁₆O | [4] |

| Molecular Weight | 140.22 g/mol | [4] |

| Boiling Point | 155 °C | |

| Melting Point | -47 °C | |

| Flash Point | 43 °C (closed cup) | |

| Density | 0.947 g/cm³ at 25 °C | |

| log Pow (Octanol/Water Partition Coefficient) | 0.86 |

Table 3: Ecotoxicity Data (Data for this compound is not available)

| Endpoint | Species | Value (for Cyclohexanone) | Reference |

| LC50 (96h) | Fish (Pimephales promelas) | > 100 mg/L | [5] |

| EC50 (48h) | Daphnia magna | > 100 mg/L | [5] |

| EC50 (72h) | Algae (Pseudokirchneriella subcapitata) | > 100 mg/L | [5] |

Experimental Protocols

The following sections detail the methodologies for key toxicological assessments based on OECD guidelines.

Acute Oral Toxicity (OECD 401)

The acute oral toxicity, expressed as the LD50, is determined by administering the substance in graduated doses to groups of experimental animals, typically rats.

-

Principle: A single dose of this compound is administered by gavage to fasted animals. The dose per group is progressively increased.

-

Animal Model: Healthy, young adult rats of a standard laboratory strain are used. Both sexes should be represented.

-

Procedure:

-

Animals are fasted overnight prior to dosing.

-

The test substance is administered orally using a stomach tube or a suitable intubation cannula.

-

The volume administered should not exceed 1 mL/100 g body weight for non-aqueous solutions.

-

Animals are observed for mortality, signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

-

A necropsy of all animals is performed at the end of the study to identify any gross pathological changes.